[(2-Chlorophenyl)imino](triphenyl)-lambda~5~-arsane
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Overview
Description
(2-Chlorophenyl)imino-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a chlorophenyl group and three phenyl groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)imino-lambda~5~-arsane typically involves the reaction of triphenylarsine with 2-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ph3As+ClC6H4NCO→Ph3As=N(C6H4Cl)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)imino-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound into different arsenic-containing species.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various substituted arsenic compounds.
Scientific Research Applications
(2-Chlorophenyl)imino-lambda~5~-arsane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)imino-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its biological activity is attributed to its ability to interfere with cellular processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylarsine: A related compound with three phenyl groups attached to arsenic.
(3-Chlorophenyl)imino-lambda~5~-arsane: Similar structure but with the chlorine atom in a different position.
Triphenylphosphine: A phosphorus analog with similar chemical properties.
Uniqueness
(2-Chlorophenyl)imino-lambda~5~-arsane is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
110788-33-5 |
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Molecular Formula |
C24H19AsClN |
Molecular Weight |
431.8 g/mol |
IUPAC Name |
(2-chlorophenyl)imino-triphenyl-λ5-arsane |
InChI |
InChI=1S/C24H19AsClN/c26-23-18-10-11-19-24(23)27-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
InChI Key |
ABQWWPUTNVESIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](=NC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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